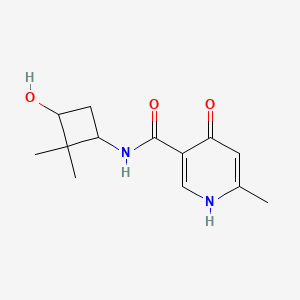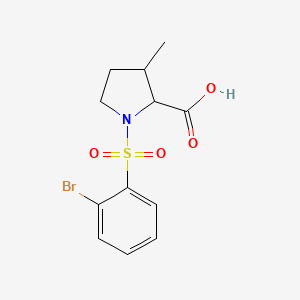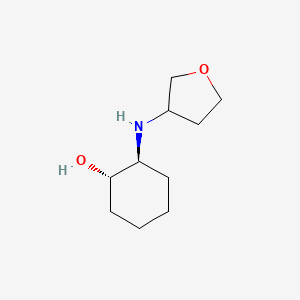
N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide, also known as JNJ-63533054, is a novel small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.
Mécanisme D'action
N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide is a selective inhibitor of the MDM2-p53 interaction, which is a key pathway involved in the regulation of cell growth and survival. By inhibiting this interaction, N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide can activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide in lab experiments include its potent anti-tumor activity, its ability to overcome resistance to other cancer therapies, and its favorable pharmacokinetic profile. However, one limitation is that it is currently only available in limited quantities, which may limit its use in some experiments.
Orientations Futures
There are several potential future directions for the development of N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide. These include the evaluation of its efficacy in combination with other cancer therapies, the identification of biomarkers that can predict response to treatment, and the development of more potent and selective MDM2-p53 inhibitors. Additionally, the results of the ongoing clinical trials will provide valuable information on the safety and efficacy of N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide in humans.
Méthodes De Synthèse
The synthesis of N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide involves several steps, including the reaction of 3-hydroxy-2,2-dimethylcyclobutanone with 2-bromo-6-methyl-4-pyridinecarboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with trifluoroacetic acid.
Applications De Recherche Scientifique
N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. It has been shown to have potent anti-tumor activity, and it also has the ability to overcome resistance to other cancer therapies. N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide is currently being evaluated in phase I clinical trials for the treatment of solid tumors.
Propriétés
IUPAC Name |
N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-7-4-9(16)8(6-14-7)12(18)15-10-5-11(17)13(10,2)3/h4,6,10-11,17H,5H2,1-3H3,(H,14,16)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUOCLYHSIVDOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC2CC(C2(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-3-[(2,3-dichlorophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632621.png)
![(2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid](/img/structure/B6632633.png)



![(2S)-3-[(3-chloro-4-cyanophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632656.png)
![3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B6632661.png)
![3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B6632678.png)
![2-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B6632694.png)
![4-[[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]amino]methyl]oxane-4-carboxylic acid](/img/structure/B6632706.png)

![4-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6632719.png)
![2-[(3R)-3-hydroxypyrrolidin-1-yl]-6-methylpyridine-4-carbonitrile](/img/structure/B6632720.png)
![(2S,3R)-3-hydroxy-2-[[2-(4-methylphenoxy)acetyl]amino]butanoic acid](/img/structure/B6632723.png)